molecular formula C50H72N6O6S2 B1226259 Octenidine saccharin CAS No. 86767-75-1

Octenidine saccharin

Cat. No.: B1226259
CAS No.: 86767-75-1
M. Wt: 917.3 g/mol
InChI Key: OBHFLBIBWSFADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octenidine saccharin is an anti-infective agent with the molecular formula C₃₆H₆₂N₄·2C₇H₅NO₃S, comprising the cationic antiseptic octenidine complexed with two saccharin (1,2-benzisothiazol-3-one-1,1-dioxide) anions as counterions . Unlike its dihydrochloride counterpart (octenidine dihydrochloride, C₃₆H₆₂N₄·2ClH), the saccharin formulation enhances solubility and stability in certain formulations, though both forms share a bis-cationic structure with two pyridinylidene groups connected by a decane chain .

This compound exhibits broad-spectrum antimicrobial activity against gram-positive and gram-negative bacteria, fungi, and biofilms. Its mechanism involves electrostatic binding to negatively charged microbial cell membranes, disrupting membrane integrity and leading to cell death . Notably, it demonstrates efficacy against Pseudomonas aeruginosa, a pathogen often resistant to other antiseptics . Regulatory bodies such as the European Medicines Agency (EMA) classify it under XEVMPD Index SUB09411MIG, while the U.S. FDA regulates it under Unique Ingredient Identifier R337868TDW .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octenidine saccharin involves the preparation of octenidine dihydrochloride, which is derived from 4-aminopyridine. The process includes the reaction of 4-aminopyridine with decane-1,10-diyl bis(chloride) under specific conditions to form octenidine dihydrochloride . Saccharin is synthesized through the oxidation of o-toluenesulfonamide .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of both octenidine dihydrochloride and saccharin, followed by their combination under controlled conditions. The process aims to ensure high purity and yield while minimizing impurities .

Chemical Reactions Analysis

Types of Reactions: Octenidine saccharin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution can result in various substituted compounds .

Scientific Research Applications

Antimicrobial Efficacy

2.1 Oral Care Applications

Research has demonstrated that octenidine saccharin is effective in oral care products, particularly in mouthwashes and lozenges. A study evaluated the efficacy of octenidine mouthwash at a concentration of 0.1%, revealing significant inhibition of plaque formation over five days. This suggests its potential as an adjunctive treatment when regular oral hygiene is compromised .

Table 1: Antimicrobial Activity of this compound in Oral Care

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Biofilm Eradication Concentration (MBEC)
Staphylococcus aureus0.5 mg/mL1 mg/mL
Streptococcus pyogenes0.5 mg/mL1 mg/mL
Pseudomonas aeruginosa1 mg/mL2 mg/mL
Candida albicans0.5 mg/mL1 mg/mL

This table illustrates the effectiveness of octenidine against various pathogens commonly associated with oral infections.

2.2 Dermatological Applications

In dermatology, this compound has been utilized for its wound healing properties and as a skin antiseptic. Clinical studies have shown that octenidine can significantly reduce the load of bacteria on the skin, making it effective for preventing surgical site infections (SSIs) and catheter-related infections . Its application in preoperative skin disinfection has been endorsed due to its ability to form a persistent antimicrobial layer on the skin.

Case Studies

3.1 Clinical Evidence for Infection Control

A systematic review analyzed 31 clinical studies regarding the use of octenidine in infection control settings. The findings indicated a success rate of 6% to 87% in decolonizing Staphylococcus aureus from patients undergoing various medical procedures . The compound's cationic properties allow it to bind effectively to microbial surfaces, enhancing its biocidal action.

3.2 Efficacy in Biofilm Disruption

Another significant application is in disrupting biofilms formed by pathogens on medical devices and tissues. In vitro studies demonstrated that octenidine-containing formulations could effectively eradicate biofilms associated with chronic infections, highlighting its potential use in treating conditions where biofilm formation complicates treatment .

Safety Profile

This compound exhibits a favorable safety profile with low allergenic potential and minimal side effects compared to other antiseptics like chlorhexidine . Common side effects reported include dysgeusia and tongue discoloration; however, these are generally mild and transient .

Comparison with Similar Compounds

Chemical and Structural Differences

Compound Molecular Formula Key Structural Features
Octenidine Saccharin C₃₆H₆₂N₄·2C₇H₅NO₃S Bis-cationic core with saccharin counterions; enhanced solubility in polar solvents .
Octenidine Dihydrochloride C₃₆H₆₂N₄·2ClH Same bis-cationic core with chloride counterions; higher thermal stability .
Chlorhexidine C₂₂H₃₀Cl₂N₁₀ Bis-biguanide structure; cationic at physiological pH, binds to microbial membranes .
Hexetidine C₂₁H₄₅N₃ Pyrimidine derivative; non-ionic surfactant with antifungal properties .

Antimicrobial Efficacy

  • Against P. aeruginosa: this compound and dihydrochloride prevent colonization in burn wounds, outperforming chlorhexidine and silver sulfadiazine . aeruginosa biofilms .
  • Clinical Performance in Oral Care: In a randomized trial, octenidine dihydrochloride reduced probing depth (PD) in periodontitis patients more effectively than chlorhexidine (mean PD reduction: 2.1 mm vs. 1.7 mm at 90 days) .

Key Research Findings

  • Superior Anti-Biofilm Activity : this compound’s dual cationic centers enable penetration into biofilms, a critical advantage over chlorhexidine in chronic wound management .
  • Thermal Stability : Octenidine dihydrochloride exhibits mesomeric behavior and E/Z isomerization, confirmed by NMR studies, which may influence its storage and formulation .

Biological Activity

Octenidine saccharin is a compound that combines the antiseptic properties of octenidine with the sweetening agent saccharin. This article delves into the biological activity of octenidine, focusing on its antimicrobial efficacy, mechanisms of action, and clinical applications, particularly in wound management and oral hygiene.

Chemical Composition and Properties

  • Octenidine : A bisbiguanide antiseptic known for its broad-spectrum antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, and viruses.
  • Saccharin : An artificial sweetener that is 300-500 times sweeter than sugar and has been used as a non-caloric sweetening agent. It has raised safety concerns due to historical studies linking it to cancer in rats but is generally regarded as safe in regulated amounts.

Octenidine functions primarily by disrupting microbial cell membranes. It binds to negatively charged components of the bacterial cell membrane, leading to:

  • Membrane Disruption : Octenidine alters the lipid arrangement within the cell membrane, resulting in cell lysis and death .
  • Biofilm Disruption : It has shown efficacy in eradicating established biofilms, which are clusters of bacteria that adhere to surfaces and are protected by a self-produced matrix .

Antimicrobial Efficacy

Research indicates that octenidine exhibits significant antimicrobial activity against a variety of pathogens:

  • Broad-Spectrum Activity : Effective against both Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa) .
  • Case Studies : Clinical trials have demonstrated its effectiveness in treating chronic wounds, such as diabetic foot ulcers and venous leg ulcers, promoting wound healing and reducing bacterial load .

Table 1: Antimicrobial Activity of Octenidine

PathogenEfficacyReference
Staphylococcus aureusHigh
Pseudomonas aeruginosaHigh
Escherichia coliModerate
Fungi (e.g., Candida albicans)Moderate

Clinical Applications

  • Wound Management :
    • Studies have shown that octenidine significantly reduces bacterial counts in chronic wounds. In one study involving diabetic foot ulcers, 88% of wounds showed complete eradication of bacteria after treatment with octenidine .
    • Octeniline products (solutions and gels) have been used effectively for autolytic debridement and maintaining a moist wound environment.
  • Oral Hygiene :
    • Octenidine mouthwash has demonstrated significant reductions in plaque formation and salivary bacterial counts compared to placebo treatments .
    • Its prolonged release from lozenges offers sustained antimicrobial effects beneficial for oral health maintenance.

Resistance Mechanisms

While octenidine is effective against many pathogens, some studies indicate that bacteria can develop resistance mechanisms:

  • Pseudomonas aeruginosa Adaptation : Research found that strains could adapt to octenidine through mutations affecting membrane composition and efflux pump regulation, leading to increased tolerance .
  • Resistance Development : Unlike traditional antibiotics, resistance to octenidine may not develop as readily due to its unique mechanism of action; however, ongoing monitoring is necessary.

Safety Profile

Clinical studies report a favorable safety profile for octenidine with minimal adverse effects. In comparative studies, it showed fewer side effects than traditional treatments like silver dressings .

Q & A

Basic Research Questions

Q. What are the molecular and structural characteristics of octenidine saccharin, and how do they influence its antimicrobial activity?

  • Methodological Answer : this compound (C₃₆H₆₂N₄·2C₇H₅NO₃S) is a bis-pyridinylamine derivative complexed with saccharin counterions. Its structure includes two cationic centers separated by a long aliphatic chain, enabling interaction with bacterial cell membranes. The saccharin counterions enhance solubility and stability. To analyze its molecular properties, use techniques like nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) for molecular weight validation. The SMILES notation (CCCCCCCCN=C1CCN(CC1)CCCCCCCCCCN2CCC(=NCCCCCCCC)CC2.C1CCC2C(C1)C(=O)NS2(=O)=O.C1CCC2C(C1)C(=O)NS2(=O)=O) can guide computational modeling of ligand-receptor interactions .

Q. How does this compound compare to octenidine dihydrochloride in terms of antimicrobial spectrum and cytotoxicity?

  • Methodological Answer : Comparative studies should employ standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative pathogens (e.g., Pseudomonas aeruginosa). Cytotoxicity can be assessed via mammalian cell viability assays (e.g., MTT assay on human fibroblasts). Evidence suggests octenidine dihydrochloride exhibits broad-spectrum efficacy without impairing wound healing in vivo, but saccharin’s counterions may alter pharmacokinetics .

Q. What experimental protocols are recommended for evaluating this compound’s efficacy in biofilm disruption?

  • Methodological Answer : Use static or flow-cell biofilm models with confocal microscopy to visualize biofilm architecture. Quantify biofilm biomass via crystal violet staining or ATP bioluminescence. Include positive controls (e.g., chlorhexidine) and assess metabolic activity post-treatment with resazurin assays. Ensure replicates account for interspecies variability in biofilm-forming strains .

Advanced Research Questions

Q. How can researchers address contradictions in this compound’s reported efficacy against multidrug-resistant (MDR) Gram-negative bacteria?

  • Methodological Answer : Discrepancies may arise from differences in bacterial strain susceptibility or formulation excipients. Design cross-laboratory studies using standardized reference strains (e.g., ATCC isolates) and controlled formulations. Employ genomic sequencing to identify resistance mechanisms (e.g., efflux pump upregulation). Meta-analyses of existing data should adhere to PRISMA guidelines, with sensitivity analyses to account for heterogeneity .

Q. What strategies optimize this compound’s stability in topical formulations under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) using high-performance liquid chromatography (HPLC) to monitor degradation products. Test formulations across pH 4–8 and temperatures 4–40°C. Incorporate stabilizers like polyethylene glycol (PEG) or cyclodextrins, and validate with differential scanning calorimetry (DSC) to assess crystallinity changes. Publish raw stability data in supplementary materials for reproducibility .

Q. How can in vitro-in vivo correlation (IVIVC) models be developed for this compound’s wound penetration and retention?

  • Methodological Answer : Use Franz diffusion cells with ex vivo human or porcine skin to measure transdermal flux. Pair with in vivo microdialysis in animal models to quantify tissue concentrations. Apply pharmacokinetic modeling (e.g., compartmental analysis) to correlate data. Include mass spectrometry imaging (MSI) for spatial resolution of drug distribution in wound beds .

Q. Methodological Considerations

  • Data Integrity : Include open-ended questions in surveys (e.g., "Describe unanticipated challenges in this compound formulation") to detect fraud or bias in collaborative studies .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data (NMR, MS) in repositories like Zenodo or Figshare .
  • Ethical Compliance : For in vivo studies, document animal welfare protocols (e.g., ARRIVE guidelines) and human participant selection criteria (e.g., CONSORT flowcharts) .

Properties

CAS No.

86767-75-1

Molecular Formula

C50H72N6O6S2

Molecular Weight

917.3 g/mol

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-one;N-octyl-1-[10-(4-octyliminopyridin-1-yl)decyl]pyridin-4-imine

InChI

InChI=1S/C36H62N4.2C7H5NO3S/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;2*9-7-5-3-1-2-4-6(5)12(10,11)8-7/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1-4H,(H,8,9)

InChI Key

OBHFLBIBWSFADO-UHFFFAOYSA-N

SMILES

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.C1=CC=C2C(=C1)C(=O)NS2(=O)=O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O

Canonical SMILES

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.C1=CC=C2C(=C1)C(=O)NS2(=O)=O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O

Key on ui other cas no.

86767-75-1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.